

Carpinontriol B: Application Notes for α -Glucosidase Inhibition Studies

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Compound of Interest

Compound Name: *carpinontriol B*

Cat. No.: *B1246976*

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Introduction

Carpinontriol B, a natural diarylheptanoid, has emerged as a compound of interest in the study of α -glucosidase inhibition. α -Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption.^[1] This document provides detailed application notes and protocols for researchers investigating the α -glucosidase inhibitory potential of **carpinontriol B**.

Quantitative Data Summary

The inhibitory activity of **Carpinontriol B** against α -glucosidase has been evaluated and compared with other diarylheptanoids and the standard inhibitor, acarbose. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values.

Compound	α -Glucosidase IC50 (μ M)	Reference Compound
Carpinontriol B	104.6 - 113.9	
Giffonin J	55.3	
Giffonin K	70.0	
Giffonin P	68.4	
Acarbose	115.1	Yes

Data sourced from Masullo et al., 2022.[\[1\]](#)

Experimental Protocols

In Vitro α -Glucosidase Inhibitory Assay

This protocol is adapted from the methods described by Masullo et al. (2022).[\[1\]](#)

Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-nitrophenyl- α -D-glucopyranoside (pNPG)
- Carpinontriol B**
- Acarbose (positive control)
- Phosphate buffer (0.1 M, pH 7.0)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

Procedure:

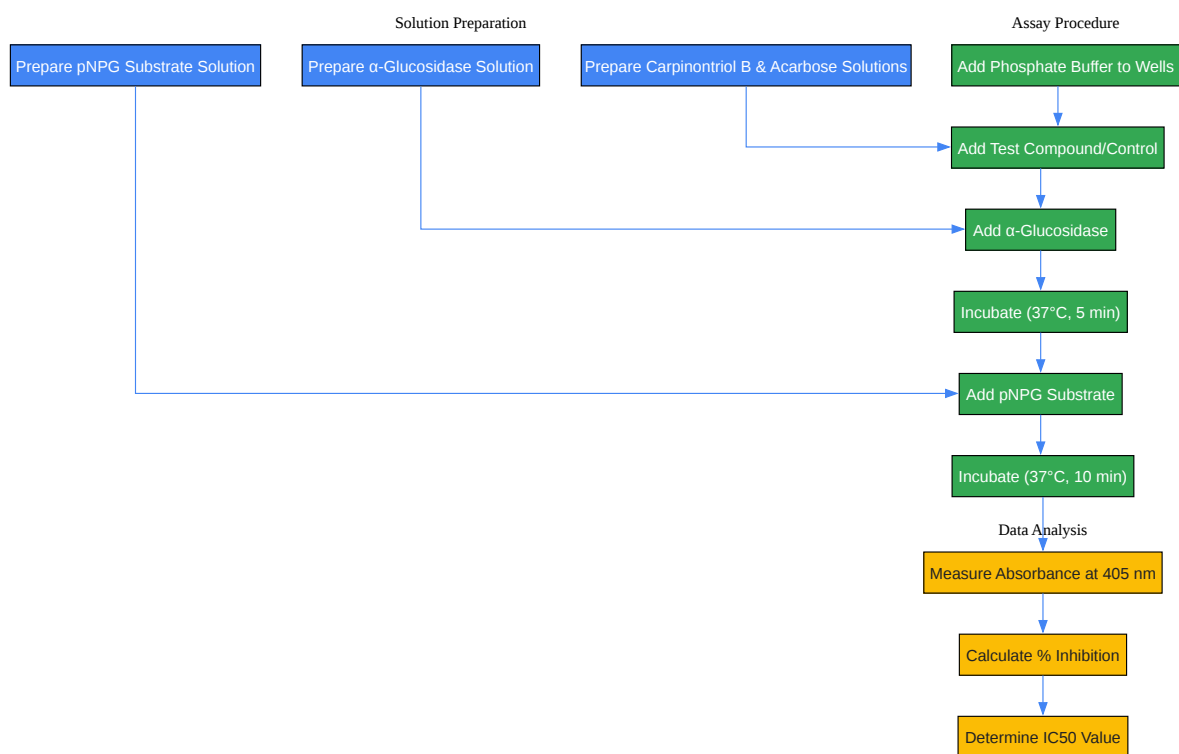
- Preparation of Solutions:

- Prepare a stock solution of α -glucosidase (2 U/mL) in phosphate buffer.
- Prepare a stock solution of pNPG (2.5 mM) in phosphate buffer.
- Prepare stock solutions of **Carpinontriol B** and acarbose in DMSO. Further dilute with phosphate buffer to achieve a range of test concentrations.
- Assay in 96-Well Plate:
 - Add 150 μ L of 0.1 M phosphate buffer (pH 7.0) to each well.
 - Add 10 μ L of the test compound solution (**Carpinontriol B** or acarbose at various concentrations) to the respective wells.
 - Add 15 μ L of the α -glucosidase enzyme solution to each well.
 - Incubate the plate at 37°C for 5 minutes.
 - Initiate the reaction by adding 75 μ L of the pNPG substrate solution.
 - Incubate the plate at 37°C for an additional 10 minutes.
- Measurement:
 - Measure the absorbance at 405 nm using a microplate reader.
- Calculation of Inhibition:
 - The percentage of inhibition is calculated using the following formula: % Inhibition = $[(\text{Abscontrol} - \text{Abssample}) / \text{Abscontrol}] \times 100$ Where:
 - Abscontrol is the absorbance of the control (enzyme, buffer, and substrate without inhibitor).
 - Abssample is the absorbance of the test sample (enzyme, buffer, substrate, and inhibitor).
- IC50 Determination:

- The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

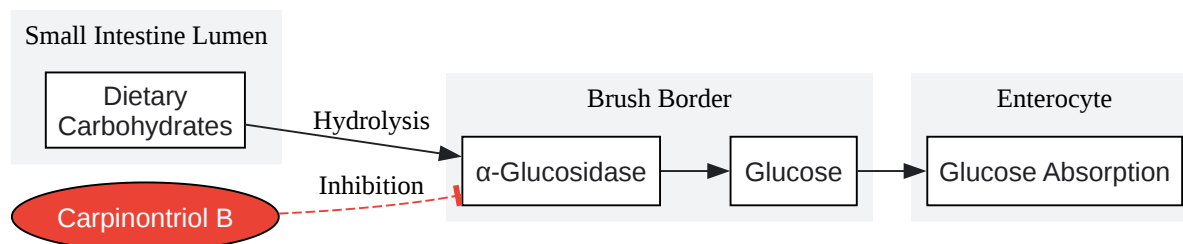
Experimental Workflow for α -Glucosidase Inhibition Assay



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Caption: Workflow for α -Glucosidase Inhibition Assay.

Signaling Pathway: α -Glucosidase Inhibition and Glucose Uptake



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Caption: Mechanism of α -Glucosidase Inhibition by **Carpinontriol B**.

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References

- 1. Corylus avellana: A Source of Diarylheptanoids With α -Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
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